molecular formula C12H8ClFO2S B12052296 4-(4-Chlorophenyl)benzene-1-sulfonyl fluoride

4-(4-Chlorophenyl)benzene-1-sulfonyl fluoride

Cat. No.: B12052296
M. Wt: 270.71 g/mol
InChI Key: AHUWHTUOSQXYSU-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C12H8ClFO2S. It is characterized by the presence of a sulfonyl fluoride group attached to a benzene ring, which is further substituted with a 4-chlorophenyl group. This compound is of significant interest in various fields of chemistry and industry due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)benzene-1-sulfonyl fluoride typically involves the reaction of 4-chlorobenzenesulfonyl chloride with fluorinating agents. One common method is the reaction with potassium fluoride in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under reflux conditions to ensure complete conversion of the sulfonyl chloride to the sulfonyl fluoride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation ensures high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Chlorophenyl)benzene-1-sulfonyl fluoride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)benzene-1-sulfonyl fluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction leads to the formation of covalent bonds, resulting in the inhibition of enzyme activity. The compound targets serine residues in the active sites of enzymes, forming stable sulfonyl-enzyme complexes that prevent substrate binding and catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chlorophenyl)benzene-1-sulfonyl fluoride is unique due to its specific reactivity towards nucleophiles and its ability to form stable covalent bonds with enzyme active sites. This makes it a valuable tool in enzyme inhibition studies and a versatile reagent in organic synthesis .

Properties

Molecular Formula

C12H8ClFO2S

Molecular Weight

270.71 g/mol

IUPAC Name

4-(4-chlorophenyl)benzenesulfonyl fluoride

InChI

InChI=1S/C12H8ClFO2S/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)17(14,15)16/h1-8H

InChI Key

AHUWHTUOSQXYSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Cl)S(=O)(=O)F

Origin of Product

United States

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